Isoleucine, 3-mercapto-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

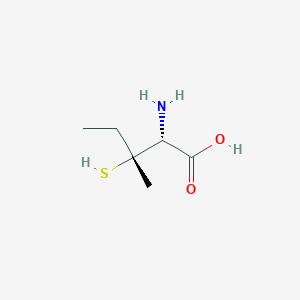

Isoleucine, 3-mercapto- is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isoleucine, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoleucine, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Key Metabolic Pathways Involving Isoleucine Derivatives

The biosynthesis and enzymatic modifications of isoleucine derivatives involve:

-

Epimerization : Isoleucine 2-epimerase catalyzes the conversion of L-isoleucine to D-allo-isoleucine, a reaction critical for stereoisomer production .

-

Oxidative Reactions : Enzymes like α-ketoglutarate-dependent L-isoleucine dioxygenase (IDO) drive hydroxylation, dehydrogenation, and sulfoxidation of hydrophobic amino acids, producing metabolites such as (2S,3R,4S)-4-hydroxyisoleucine .

While these pathways do not directly involve 3-mercapto-isoleucine, they highlight the reactivity of isoleucine’s side chain under enzymatic control.

Analytical Methods for Isoleucine Stereoisomers

Advanced separation techniques for isoleucine derivatives include:

These methods could theoretically be adapted for characterizing 3-mercapto-isoleucine’s stereochemistry and reactivity.

Underground Metabolic Flux in E. coli

In engineered E. coli strains:

-

Deletion of primary isoleucine biosynthesis genes (e.g., ilvA) forces reliance on alternative pathways involving enzymes like metB and tdcB .

-

Metabolite rerouting (e.g., O-succinyl-L-homoserine to 2-ketobutyrate) demonstrates the potential for non-canonical modifications, which might apply to sulfur-containing derivatives like 3-mercapto-isoleucine.

Transcriptional Regulation by Isoleucine

Isoleucine enhances exopolysaccharide (EPS) biosynthesis in Streptococcus thermophilus by:

-

Modulating intracellular pH and metabolic flux through branched-chain amino acid (BCAA) pathways.

Thiol-substituted analogs could influence similar regulatory mechanisms, though this remains unexplored in current literature.

Challenges and Research Gaps

-

Synthetic Routes : No studies in the reviewed sources describe the synthesis of 3-mercapto-isoleucine. Potential approaches could involve cysteine-like thiolation reactions or enzymatic incorporation of sulfur groups.

-

Stability : Thiol-containing amino acids are prone to oxidation (e.g., disulfide formation), which may complicate isolation and analysis.

-

Biological Activity : The role of 3-mercapto-isoleucine in metabolic or signaling pathways is undocumented, though its structure suggests possible redox activity.

Proposed Analytical Workflow

For future investigations:

-

Synthesis : Employ solid-phase peptide synthesis or microbial engineering to introduce a thiol group at the C3 position.

-

Characterization :

-

Functional Assays :

属性

CAS 编号 |

21213-64-9 |

|---|---|

分子式 |

C6H13NO2S |

分子量 |

163.24 g/mol |

IUPAC 名称 |

(2R,3R)-2-amino-3-methyl-3-sulfanylpentanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-3-6(2,10)4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-,6-/m1/s1 |

InChI 键 |

KAVACCZQLOLHTO-INEUFUBQSA-N |

SMILES |

CCC(C)(C(C(=O)O)N)S |

手性 SMILES |

CC[C@](C)([C@@H](C(=O)O)N)S |

规范 SMILES |

CCC(C)(C(C(=O)O)N)S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。